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Compound of Interest

Compound Name: 2-lodo-4-methoxypyrimidine

Cat. No.: B1338194

In the landscape of drug discovery and development, the pyrimidine scaffold is a cornerstone,
integral to the structure of nucleobases and a vast array of therapeutic agents.[1][2][3] Within
this class of privileged heterocycles, 2-lodo-4-methoxypyrimidine emerges as a particularly
valuable building block. Its strategic importance lies in the combination of a stable, electron-rich
pyrimidine core, modulated by the methoxy group, and a highly reactive iodine substituent at
the 2-position.[4] This iodine atom serves as a versatile synthetic handle, enabling a wide
range of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-
catalyzed cross-couplings.[4] Consequently, this reagent provides researchers with a reliable
and flexible platform for the synthesis of complex molecules, including kinase inhibitors,
nucleoside analogues, and other bioactive compounds, facilitating the exploration of structure-
activity relationships and the construction of novel drug candidates.[4]

Physicochemical Properties and Characterization

2-lodo-4-methoxypyrimidine is typically supplied as a white to light yellow solid, a form that
allows for easy handling and storage.[4] Its structural integrity and purity are paramount for
reproducible downstream applications and are typically confirmed using standard analytical
techniques such as *H NMR and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
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Property Value Source(s)
CAS Number 262353-35-5 [6][7][8]
Molecular Formula CsHsIN20 [61[71[8]
Molecular Weight 236.01 g/mol [718]
Appearance White to o.ﬁ-white or light 4]

yellow solid
Typical Purity >95-98% [4][6]
IUPAC Name 2-iodo-4-methoxypyrimidine [6]

HIMVIKKKZCNEGZ-
INChl Key [6]119]
UHFFFAOYSA-N

Canonical SMILES COC1=CC=NC(=N1)I [9]

N 2-8°C, Keep in dark place,
Storage Conditions [6]
Inert atmosphere

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes to 2-lodo-4-methoxypyrimidine are conceivable, a common
and logical approach involves the iodination of a suitable 4-methoxypyrimidine precursor. The
electrophilic iodination of electron-deficient heterocycles like pyrimidines can be challenging
and often requires an activating agent to generate a potent electrophilic iodine species (1+).[10]
The following protocol is a representative methodology synthesized from established principles
of heterocyclic chemistry.

Rationale: The synthesis begins with a commercially available and relatively inexpensive
starting material, 2,4-dichloropyrimidine. The first step involves a selective nucleophilic
aromatic substitution (SNAr) to install the methoxy group. The greater reactivity of the chlorine
atom at the 4-position compared to the 2-position allows for regioselective substitution. The
subsequent step is a Finkelstein-type halogen exchange, where the remaining chloro group is
converted to the more reactive iodo group, a common strategy for preparing aryl iodides.

Experimental Protocol: Two-Step Synthesis
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Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine from 2,4-Dichloropyrimidine

» Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a
magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium
methoxide. This can be done by carefully adding sodium metal (1.0 eq) to anhydrous
methanol under a nitrogen atmosphere at 0°C.

o Reaction Setup: Once all the sodium has reacted, add a solution of 2,4-dichloropyrimidine
(1.0 eq) in anhydrous methanol dropwise to the sodium methoxide solution at 0°C.

o Execution: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

o Work-up and Purification: Upon completion, quench the reaction by carefully adding water.
Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl
acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate (NazS0Oa4), and concentrate in vacuo. The crude 2-chloro-4-methoxypyrimidine can be
purified by silica gel column chromatography.

Step 2: Synthesis of 2-lodo-4-methoxypyrimidine via Halogen Exchange

o Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser,
combine 2-chloro-4-methoxypyrimidine (1.0 eq), sodium iodide (Nal, 1.5-2.0 eq), and a
suitable solvent such as acetonitrile or acetone.

o Execution: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours.
The progress of the reaction should be monitored by TLC or LC-MS until the starting material
is consumed.

o Work-up and Purification: Cool the reaction mixture to room temperature and remove the
solvent under reduced pressure. Partition the residue between water and dichloromethane.
Separate the layers and extract the aqueous phase with dichloromethane (2x). Combine the
organic layers, dry over anhydrous Na=SOa, filter, and concentrate in vacuo. The resulting
crude product can be purified by silica gel column chromatography or recrystallization to
yield 2-lodo-4-methoxypyrimidine.
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Figure 1: A representative synthetic workflow for preparing 2-lodo-4-methoxypyrimidine.

Chemical Reactivity: The Gateway to Molecular
Diversity

The synthetic utility of 2-lodo-4-methoxypyrimidine is dominated by its performance in
palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker
and more polarizable than its bromine or chlorine counterparts, making it highly susceptible to
oxidative addition to a Palladium(0) center, which is the rate-determining step in many catalytic
cycles.[11][12] This enhanced reactivity allows for milder reaction conditions and broader

substrate scope.[4]
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Figure 2: Key palladium-catalyzed cross-coupling reactions of 2-lodo-4-methoxypyrimidine.

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling
an organoboron species with an organic halide.[12][13] Using 2-lodo-4-methoxypyrimidine,
researchers can readily introduce a diverse range of aryl or heteroaryl substituents at the 2-
position.

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(ll)
oxidation states.[12][14] An essential component is the base (e.g., Na2COs, K3POa4), which
activates the boronic acid, facilitating the crucial transmetalation step where the organic group
is transferred from boron to the palladium center.[13][15]

e Reaction Setup: To a reaction vessel, add 2-lodo-4-methoxypyrimidine (1.0 eq), the
desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPhs)4 (0.02-0.05 eq),
and a base like potassium carbonate (K2COs, 2.0-3.0 eq).

o Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
(e.g., 1,4-dioxane, toluene) and water.

o Execution: Purge the vessel with an inert gas (nitrogen or argon). Heat the mixture to 80-
100°C and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.

o Work-up and Purification: After cooling, dilute the reaction with water and extract with an
organic solvent (e.qg., ethyl acetate). Wash the combined organic layers with brine, dry over
anhydrous Na2SOa4, and concentrate. Purify the residue by silica gel chromatography to
obtain the 2-aryl-4-methoxypyrimidine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a
linkage ubiquitous in pharmaceuticals.[16][17][18] This reaction allows for the coupling of 2-
lodo-4-methoxypyrimidine with a wide variety of primary and secondary amines.

Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The
choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., Xantphos, BINAP) are
often required to promote the reductive elimination step that forms the C-N bond and
regenerates the Pd(0) catalyst.[16] A strong, non-nucleophilic base (e.g., NaOt-Bu, K2COs) is
necessary to deprotonate the amine, forming the palladium-amido intermediate.[17][18]
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e Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-lodo-4-
methoxypyrimidine (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precatalyst (e.qg.,
Pdz(dba)s), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2COs or NaOt-
Bu) in a dry reaction vessel.

e Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

o Execution: Seal the vessel and heat the reaction mixture to 80-110°C for 8-24 hours. Monitor
the reaction's progress via TLC or LC-MS.

o Work-up and Purification: Cool the mixture to room temperature, dilute with an appropriate
solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the
catalyst. Concentrate the filtrate and purify the crude product by silica gel chromatography.

Applications in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to act as a
bioisostere for phenyl rings and engage in crucial hydrogen bonding interactions with biological
targets.[2] 2-lodo-4-methoxypyrimidine provides a direct entry point to novel, functionalized
pyrimidines that serve as lead compounds in various therapeutic areas.

¢ Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that anchors
the molecule in the ATP-binding pocket of the target kinase. The ability to easily diversify the
2-position of the pyrimidine ring via cross-coupling reactions is essential for tuning selectivity
and potency.[2][4]

» Antiviral and Anticancer Agents: As a fundamental component of nucleic acids, the
pyrimidine structure is central to the design of antiviral and anticancer nucleoside analogues.

[2][4]

o CNS-Active Agents: Substituted pyrimidines are also found in drugs targeting the central
nervous system, where fine-tuning of physicochemical properties is critical for crossing the
blood-brain barrier.[2]

Cross-Coupling Diverse Library of * Kinase Inhibitors
Al e (Suzuki, Buchwald-Hartwig, etc.) Functionalized Pyrimidines LI | 'A.ng\,\/,"sa:;gggts
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Figure 3: Logical flow from 2-lodo-4-methoxypyrimidine to therapeutic applications.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling of 2-lodo-4-methoxypyrimidine is essential.
It is a solid that should be stored in a cool (2-8°C), dark, and dry place under an inert
atmosphere to ensure its long-term stability.[6]

Safety Information:[6]
» Signal Word: Warning

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory
irritation).

e Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

In summary, 2-lodo-4-methoxypyrimidine is a high-value chemical intermediate that offers an
exceptional combination of stability and reactivity.[4] Its primary role as a versatile substrate in
palladium-catalyzed cross-coupling reactions provides medicinal chemists and researchers
with a reliable and efficient tool for the synthesis of complex heterocyclic compounds.[4] The
structural flexibility and chemical reliability it affords make it an indispensable building block in
the pursuit of novel pharmaceuticals and advanced organic materials.[4]

References
o Buchwald—Hartwig amination. Wikipedia. [Link]

 Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
[Link]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1338194?utm_src=pdf-body-img
https://www.benchchem.com/product/b1338194?utm_src=pdf-body
https://www.benchchem.com/product/b1338194?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh2d6ef6f8?context=bbe
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh2d6ef6f8?context=bbe
https://www.benchchem.com/product/b1338194?utm_src=pdf-body
https://www.leapchem.com/pharmaceutical-chemicals/pharmaceutical-intermediates/2-iodo-4-methoxypyrimidine-cas-262353-35-5.html
https://www.leapchem.com/pharmaceutical-chemicals/pharmaceutical-intermediates/2-iodo-4-methoxypyrimidine-cas-262353-35-5.html
https://www.leapchem.com/pharmaceutical-chemicals/pharmaceutical-intermediates/2-iodo-4-methoxypyrimidine-cas-262353-35-5.html
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://pubs.acs.org/doi/10.1021/jo0011326
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A Green Chemical Approach for lodination of Pyrimidine Derivatives by Mechanical Grinding
under Solvent-Free Conditions. MDPI. [Link]

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Buchwald-Hartwig amination. YouTube. [Link]

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
Suzuki Coupling. Organic Chemistry Portal. [Link]

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set
Up. YouTube. [Link]

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future
Aspects. MDPI. [Link]

lodination-deiodination. A Radiochemical Method for Detection of Structure and Changes in
Structure in RNA. PubMed. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. nbinno.com [nbinno.com]
2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nim.nih.gov]

3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future
Aspects [mdpi.com]

4. leapchem.com [leapchem.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.mdpi.com/1420-3049/27/19/6386
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.04%3A_Buchwald-Hartwig_Amination
https://www.youtube.com/watch?v=sTa51zW5e-E
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-amination.shtm
https://www.organic-chemistry.org/namedreactions/suzuki-reaction.shtm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Organometallic_compounds/19.10%3A_The_Suzuki_coupling_reaction
https://www.youtube.com/watch?v=QLi-f2a-c2I
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951012/
https://www.mdpi.com/1420-3049/29/11/2561
https://pubmed.ncbi.nlm.nih.gov/860434/
https://www.benchchem.com/product/b1338194?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/expert-insights-2-chloro-4-methoxypyrimidine-pharmaceutical-synthesis-ch
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://www.mdpi.com/1424-8247/17/10/1258
https://www.mdpi.com/1424-8247/17/10/1258
https://www.leapchem.com/pharmaceutical-chemicals/pharmaceutical-intermediates/2-iodo-4-methoxypyrimidine-cas-262353-35-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 5.262353-35-5|2-1odo-4-methoxypyrimidine|BLD Pharm [bldpharm.com]
e 6. 2-lodo-4-methoxypyrimidine | 262353-35-5 [sigmaaldrich.com]

e 7. 2-iodo-4-methoxypyrimidine,(CAS# 262353-35-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
e 8.262353-35-5 | 2-lodo-4-methoxypyrimidine | Tetrahedron [thsci.com]

e 9. jk-sci.com [jk-sci.com]

e 10. mdpi.com [mdpi.com]

e 11. pubs.acs.org [pubs.acs.org]

e 12. chem.libretexts.org [chem.libretexts.org]

e 13. Suzuki Coupling [organic-chemistry.org]

e 14. m.youtube.com [m.youtube.com]

e 15. pdf.benchchem.com [pdf.benchchem.com]

e 16. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]

e 17. chem.libretexts.org [chem.libretexts.org]

e 18. youtube.com [youtube.com]

» To cite this document: BenchChem. [Introduction: The Strategic Value of a Functionalized
Pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338194#2-iodo-4-methoxypyrimidine-cas-number-
262353-35-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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